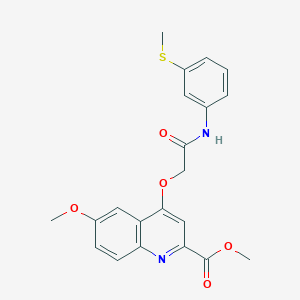

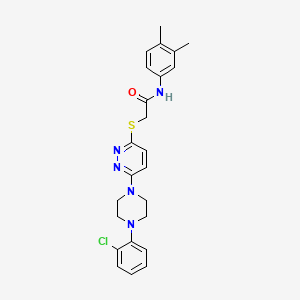

![molecular formula C21H20N2O5S2 B2875576 Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate CAS No. 864940-38-5](/img/structure/B2875576.png)

Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate, also known as Methyl TST, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. Methyl TST is a thiophene-based small molecule that has been shown to have promising anti-cancer properties.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Crystallography

Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been structurally analyzed to understand its composition, which includes a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, highlighting the compound's potential for further chemical modifications and applications in materials science and molecular engineering (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).

Synthetic Utility and Antimicrobial Evaluation

Bifunctional thiophene derivatives, including those similar in structure to methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate, have been synthesized for various applications. Their synthetic utility has been explored through the preparation of different fused and polyfunctional substituted thiophenes. These compounds have demonstrated promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Organocatalyzed Aqueous Synthesis

The compound's derivatives have been synthesized using a four-component Gewald reaction under organocatalyzed aqueous conditions. This method involves the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature, indicating the compound's role in facilitating novel synthetic routes in green chemistry (M. S. Abaee, Somaye Cheraghi, 2013).

Heterocyclic System Derivatives

The reactivity of methyl 2-(bromomethyl)thiophene-3-carboxylates has been explored to produce derivatives of a new heterocyclic system, showcasing the compound's utility in synthesizing novel heterocyclic compounds. These findings can be applied in pharmaceutical chemistry and materials science for the development of new therapeutic agents and functional materials (M. S. Yagodkina-Yakovenko, A. V. Bol’but, M. Vovk, 2018).

Crystallographic Insights

The crystal structure of 4-methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate provides insights into the spatial arrangement of similar thiophene-based compounds. The study of such structures aids in the understanding of molecular interactions and can guide the design of molecules with desired properties for applications in drug design and materials science (Syahirah binti Ramli, T. B. Ravoof, M. Tahir, E. Tiekink, 2015).

Eigenschaften

IUPAC Name |

methyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-23(14-15-6-4-3-5-7-15)30(26,27)17-10-8-16(9-11-17)19(24)22-20-18(12-13-29-20)21(25)28-2/h3-13H,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWJZRFPZUZGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2875494.png)

![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2875504.png)

![Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2875511.png)

![N-cyclopropyl-4-({5-[(phenylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2875512.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclohexanamine](/img/structure/B2875515.png)

![4-(Difluoromethyl)-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2875516.png)